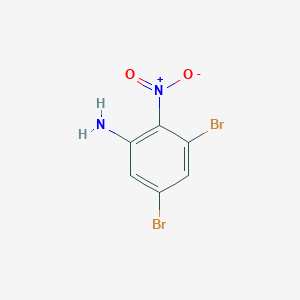
3,5-Dibromo-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-nitroaniline is an organic compound with the molecular formula C6H3Br2N2O2 It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a nitro group
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-nitroaniline can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route involves the nitration of aniline to form 2-nitroaniline, followed by bromination to introduce bromine atoms at the 3 and 5 positions. The reaction conditions often involve the use of bromine or bromide salts in an acidic medium .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromide-bromate salts in an aqueous acidic medium, which allows for the bromination of 2-nitroaniline under ambient conditions . This method is advantageous as it is solvent-free and can be recycled multiple times without loss of product yield or purity.
化学反応の分析
Types of Reactions
3,5-Dibromo-2-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Bromination: The compound can undergo further bromination reactions to introduce additional bromine atoms.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid, are commonly used.
Bromination: Bromine or bromide salts in the presence of an oxidizing agent are used for bromination reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Depending on the nucleophile, products can include substituted anilines.
Reduction: The major product is 3,5-dibromo-2-aminobenzene.
Bromination: Further brominated derivatives of this compound.
科学的研究の応用
3,5-Dibromo-2-nitroaniline has several applications in scientific research:
作用機序
The exact mechanism of action of 3,5-Dibromo-2-nitroaniline is not fully understood. it is believed to involve the inhibition of enzymes involved in drug metabolism, such as CYP2C8. This inhibition can affect the metabolism of certain drugs, leading to altered pharmacokinetics. Additionally, the compound has been shown to exhibit antioxidant and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-6-nitroaniline
- 2,6-Dibromo-4-nitroaniline
- 3,5-Dibromo-4-nitroaniline
Uniqueness
3,5-Dibromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences .
特性
分子式 |
C6H4Br2N2O2 |
|---|---|
分子量 |
295.92 g/mol |
IUPAC名 |
3,5-dibromo-2-nitroaniline |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 |
InChIキー |
YZCKBVZDELGKKR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


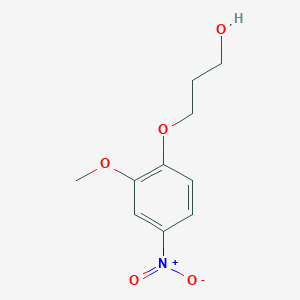
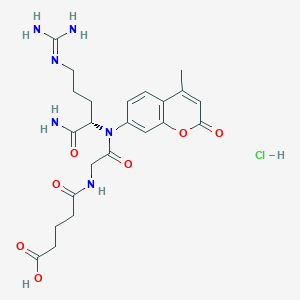
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
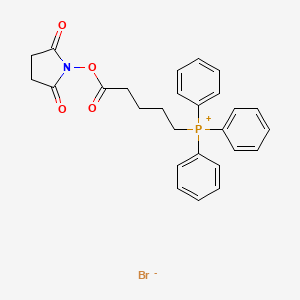
![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)


![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
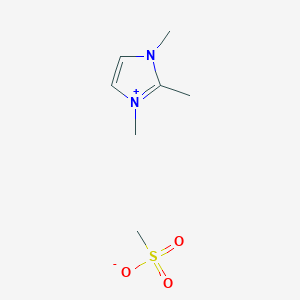
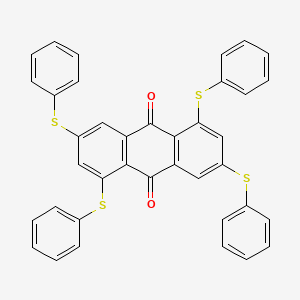
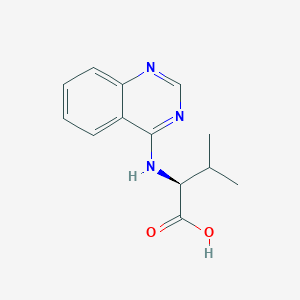


![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
